molecular formula C7H8N4S B1446077 7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol CAS No. 1795069-05-4

7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol

Cat. No.: B1446077
CAS No.: 1795069-05-4
M. Wt: 180.23 g/mol
InChI Key: TXBUPLCLRKFSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol is a useful research compound. Its molecular formula is C7H8N4S and its molecular weight is 180.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Tuberculostatic Activity

7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol and its structural analogs have been investigated for their potential in treating tuberculosis. A study by Titova et al. (2019) synthesized various analogs of this compound and evaluated their tuberculostatic activity, finding notable structure-activity relationships. This research highlights the compound's relevance in developing new antituberculous agents (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Biological Activities

Research dating back to 1973 by Okabe, Taniguchi, and Maekawa explored the condensation of this chemical compound, providing insights into its biological activities. Although the study is older, it laid foundational knowledge for understanding the compound's biological implications (Okabe, Taniguchi, & Maekawa, 1973).

Synthesis and Characterisation

Recent studies, such as those by Afrough, Bakavoli, and Eshghi (2017), have focused on the synthesis and characterization of derivatives of this compound. These research efforts are crucial for the development of new compounds with potentially valuable properties (Afrough, Bakavoli, & Eshghi, 2017).

Antimicrobial Activities

The compound has been assessed for its antimicrobial properties. Rifati et al. (2009) synthesized and evaluated variants for their effectiveness against various bacteria and fungi, noting significant inhibitory effects on Candida albicans and Klebsiella pneumoniae (Rifati, Govori, Bytyci, Ibrahimi, & Kryeziu, 2009).

Ring-Chain Isomerism

The compound demonstrates interesting chemical behaviors, such as ring-chain isomerism, which has been studied by Pryadeina et al. (2008). They explored how the compound undergoes isomerisation in solution, depending on various factors, highlighting its chemical versatility (Pryadeina, Burgart, Saloutin, & Chupakhin, 2008).

Biochemical Analysis

Biochemical Properties

7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, this compound disrupts the enzyme’s activity, leading to cell cycle arrest. Additionally, this compound interacts with other proteins involved in cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), modulating inflammatory responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by activating caspase-3 and reducing the expression of anti-apoptotic proteins . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites for cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDK2, inhibiting their activity and leading to cell cycle arrest . This compound also interacts with transcription factors, such as NF-κB, modulating gene expression and inflammatory responses . Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which further contributes to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits strong inhibitory effects on cell proliferation and induces apoptosis . Prolonged exposure can lead to the development of resistance in some cell lines, reducing its efficacy . The stability of this compound is also a critical factor, as it can degrade over time, affecting its potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and altering metabolite levels . The compound’s metabolism also affects its bioavailability and half-life, which are crucial for its therapeutic application .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters, such as the ATP-binding cassette (ABC) transporters, facilitating its uptake and efflux . The compound’s distribution is influenced by its binding to plasma proteins, which affects its localization and accumulation in specific tissues . These factors are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . It can also accumulate in the mitochondria, inducing oxidative stress and apoptosis . The targeting signals and post-translational modifications of this compound are critical for its subcellular localization and subsequent biological effects .

Properties

IUPAC Name

7-ethyl-1H-[1,2,4]triazolo[4,3-c]pyrimidine-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-2-5-3-6-10-8-4-11(6)7(12)9-5/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBUPLCLRKFSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=S)N2C=NNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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